molecular formula C18H15N3O3 B12041284 4-hydroxy-N-(4-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

4-hydroxy-N-(4-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B12041284
M. Wt: 321.3 g/mol
InChI Key: MIXAZKKXOVPTAX-UHFFFAOYSA-N
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Description

4-hydroxy-N-(4-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a complex organic compound belonging to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(4-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxyquinoline with 4-methylpyridine-2-carboxylic acid under acidic conditions, followed by cyclization and amide formation . The reaction conditions often require the use of catalysts such as indium(III) chloride and solvents like tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(4-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield quinoline derivatives with enhanced biological activity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-N-(4-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

9-hydroxy-N-(4-methylpyridin-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C18H15N3O3/c1-10-5-7-19-13(9-10)20-17(23)14-16(22)12-4-2-3-11-6-8-21(15(11)12)18(14)24/h2-5,7,9,22H,6,8H2,1H3,(H,19,20,23)

InChI Key

MIXAZKKXOVPTAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O

Origin of Product

United States

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